molecular formula C6H7BrO2S2 B2453816 2-(bromomethyl)-3-methanesulfonylthiophene CAS No. 2247106-12-1

2-(bromomethyl)-3-methanesulfonylthiophene

Cat. No.: B2453816
CAS No.: 2247106-12-1
M. Wt: 255.14
InChI Key: BPHHJEJPXKKKNV-UHFFFAOYSA-N
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Description

2-(bromomethyl)-3-methanesulfonylthiophene is a heterocyclic compound that features a thiophene ring substituted with a bromomethyl group at the 2-position and a methylsulfonyl group at the 3-position. Thiophene derivatives are known for their significant applications in medicinal chemistry, material science, and organic synthesis due to their unique electronic properties and structural versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(bromomethyl)-3-methanesulfonylthiophene typically involves the bromination of 3-methylsulfonylthiophene. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, solvent, and concentration of reagents are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-(bromomethyl)-3-methanesulfonylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Substituted thiophene derivatives
  • Sulfone derivatives
  • Biaryl compounds from coupling reactions

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-3-methanesulfonylthiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. For example, thiophene derivatives have been shown to inhibit kinases by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation .

Comparison with Similar Compounds

  • 2-Bromomethylthiophene
  • 3-Methylsulfonylthiophene
  • 2-(Chloromethyl)-3-methylsulfonylthiophene

Comparison: 2-(bromomethyl)-3-methanesulfonylthiophene is unique due to the presence of both bromomethyl and methylsulfonyl groups, which confer distinct reactivity and electronic properties. Compared to 2-bromomethylthiophene, the additional methylsulfonyl group enhances its solubility and oxidative stability. In contrast to 3-methylsulfonylthiophene, the bromomethyl group provides a reactive site for nucleophilic substitution and coupling reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-(bromomethyl)-3-methylsulfonylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrO2S2/c1-11(8,9)6-2-3-10-5(6)4-7/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHHJEJPXKKKNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(SC=C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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